molecular formula C14H17N3O4 B5266774 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide

Cat. No.: B5266774
M. Wt: 291.30 g/mol
InChI Key: LQQNLQIUEXALSQ-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide, also known as DPA-714, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxadiazole derivatives and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide acts as a ligand for the TSPO, which is located on the outer membrane of mitochondria. The binding of this compound to TSPO can modulate the function of mitochondria and regulate cellular stress response. This compound has been shown to have anti-inflammatory and neuroprotective effects, which may be mediated through the regulation of mitochondrial function and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. In addition, this compound has been shown to regulate mitochondrial function and cellular stress response, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide has several advantages for lab experiments. It has a high affinity for TSPO, which allows for the imaging of neuroinflammation in vivo. This compound is also stable and can be synthesized in high yield with high purity. However, this compound has some limitations for lab experiments. It has a short half-life, which limits its use in longitudinal studies. In addition, this compound has limited selectivity for TSPO, which may result in non-specific binding in some tissues.

Future Directions

There are several future directions for the study of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide. One area of research is the development of more selective ligands for TSPO imaging. Another area of research is the investigation of the therapeutic potential of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, the regulation of mitochondrial function and cellular stress response by this compound warrants further investigation. Overall, the study of this compound has the potential to provide insights into the pathophysiology of neurological disorders and to identify new therapeutic targets for these conditions.

Synthesis Methods

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with N-methylacetamide in the presence of a base. The reaction results in the formation of this compound, which is then purified by column chromatography. The synthesis of this compound has been optimized to provide a high yield of the compound with high purity.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the translocator protein (TSPO), which is involved in the regulation of mitochondrial function and cellular stress response. This compound has been used as a radioligand for TSPO imaging in positron emission tomography (PET) studies. These studies have shown that this compound can be used to image neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9(18)17(2)8-13-15-14(16-21-13)10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQNLQIUEXALSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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